Superior In Vitro Potency: MIC50 Comparison of Antifungal Agent 75 vs. Fluconazole Against Drug-Sensitive Candida albicans
Antifungal agent 75 (compound 6r) demonstrates significantly improved antifungal activity against the drug-sensitive C. albicans reference strain SC5314 compared to the first-line clinical azole, fluconazole (FLC). In a direct head-to-head evaluation, compound 6r achieved an MIC50 value of less than 1.0 μg/mL, whereas fluconazole exhibited a higher MIC50 value against the same strain [1].
| Evidence Dimension | In vitro antifungal potency (MIC50) |
|---|---|
| Target Compound Data | < 1.0 μg/mL |
| Comparator Or Baseline | Fluconazole (FLC) |
| Quantified Difference | Compound 6r exhibited lower MIC50 (more potent) than fluconazole against SC5314 [1]. |
| Conditions | Broth microdilution assay against Candida albicans SC5314 strain [1]. |
Why This Matters
This lower MIC50 value indicates a superior potency profile, making Antifungal agent 75 a more effective tool for in vitro studies requiring robust inhibition of drug-sensitive C. albicans at lower concentrations.
- [1] Hu, C., Xu, Z., Huang, Z., Wang, R., Zhang, Y., & Mao, Z. (2023). Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans. ACS Medicinal Chemistry Letters, 14(10), 1448–1454. View Source
